molecular formula C8H7ClN4O B6287949 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737206-93-6

8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

Cat. No. B6287949
CAS RN: 2737206-93-6
M. Wt: 210.62 g/mol
InChI Key: NADATXSTUYFVFG-UHFFFAOYSA-N
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Description

8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has also been developed .


Molecular Structure Analysis

The molecular structure of 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is characterized by a fused bicyclic 5–6 heterocycle . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide are diverse. The compound can undergo decarboxylative arylation in the presence of Pd (OAc)2 and hetero (aryl) bromides .

Mechanism of Action

While the specific mechanism of action for 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions for research on 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide could include further exploration of its potential applications in medicinal chemistry, particularly in the treatment of multidrug-resistant and extensively drug-resistant TB . Additionally, the development of new synthetic strategies for this compound could also be a promising area of future research .

properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-2-1-3-13-6(8(14)12-10)4-11-7(5)13/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADATXSTUYFVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide

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